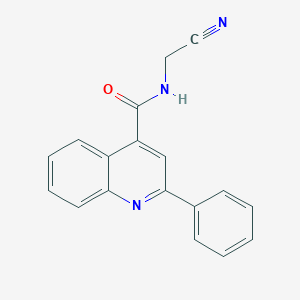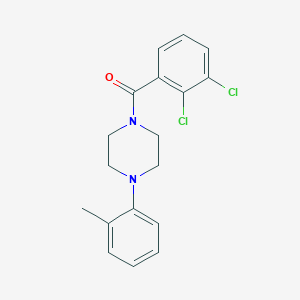
N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide
Descripción general
Descripción
N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide, also known as CP-690,550, is a chemical compound that has garnered interest in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide works by inhibiting the activity of JAK, which is a family of enzymes that play a key role in the immune response. JAKs are involved in the signaling pathways that lead to the production of cytokines, which are proteins that regulate inflammation and other immune responses. By inhibiting JAK, this compound can reduce the production of cytokines and other immune system molecules, which can alleviate symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in scientific research. In addition to its effects on the immune system, this compound has been shown to reduce the proliferation of certain types of cancer cells, and to have a protective effect on the liver in animal models of liver disease. This compound has also been shown to affect the levels of certain neurotransmitters in the brain, which may have implications for the treatment of psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide for lab experiments is its specificity for JAK inhibition. Unlike other drugs that target the immune system, this compound specifically targets JAK, which can reduce the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which can make it difficult to achieve sustained inhibition of JAK in vivo.
Direcciones Futuras
There are a number of future directions for research on N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide. One area of interest is the potential use of this compound in the treatment of other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Another area of interest is the development of new JAK inhibitors with improved pharmacokinetic properties. Additionally, there is ongoing research into the potential use of this compound in the treatment of psychiatric disorders, such as depression and anxiety.
Conclusion
This compound is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in the treatment of autoimmune diseases and other conditions. Its specificity for JAK inhibition and its potential for reducing inflammation make it an attractive candidate for further research. With ongoing research and development, this compound may one day become a valuable tool in the treatment of a variety of diseases.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide has been studied extensively in scientific research due to its potential therapeutic applications. One of the primary areas of research has been in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. This compound has been shown to inhibit the activity of a protein called Janus kinase (JAK), which is involved in the immune response. By inhibiting JAK, this compound can reduce inflammation and other symptoms associated with autoimmune diseases.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c19-10-11-20-18(22)15-12-17(13-6-2-1-3-7-13)21-16-9-5-4-8-14(15)16/h1-9,12H,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOQTVAVGSAMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(5-ethyl-2-thienyl)-N-isobutyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4672600.png)
![N-cyclopentyl-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B4672608.png)
![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4672615.png)
![4-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B4672622.png)
![N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4672630.png)
![2-(2-fluorophenyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]acetamide](/img/structure/B4672633.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4672641.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-4-{[(1-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B4672645.png)
![2-{[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]thio}pyrimidine](/img/structure/B4672661.png)

![methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate](/img/structure/B4672677.png)
![2-({[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-N-(2-furylmethyl)-3-thiophenecarboxamide](/img/structure/B4672680.png)
![2-butyl-6-[(3-methoxypropyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4672683.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzenesulfonamide](/img/structure/B4672707.png)